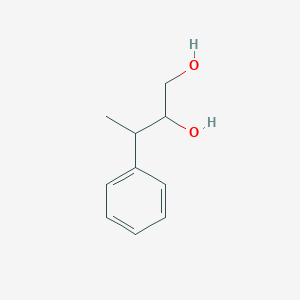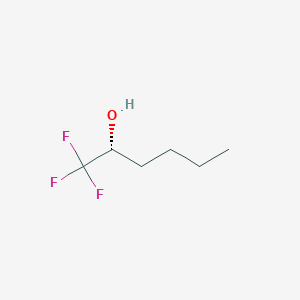
(r)-1,1,1-Trifluoro-2-hexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,1,1-trifluorohexan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluorohexan-2-ol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2R)-1,1,1-trifluorohexan-2-ol may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industrial standards.
化学反应分析
Types of Reactions
(2R)-1,1,1-trifluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
(2R)-1,1,1-trifluorohexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
作用机制
The mechanism by which (2R)-1,1,1-trifluorohexan-2-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction can modulate biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research.
相似化合物的比较
Similar Compounds
(2S)-1,1,1-trifluorohexan-2-ol: The enantiomer of (2R)-1,1,1-trifluorohexan-2-ol, with similar chemical properties but different biological activity.
1,1,1-trifluoropropan-2-ol: A shorter-chain analog with different physical and chemical properties.
1,1,1-trifluorobutan-2-ol: Another analog with a different chain length, affecting its reactivity and applications.
Uniqueness
(2R)-1,1,1-trifluorohexan-2-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
属性
分子式 |
C6H11F3O |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
InChI 键 |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
手性 SMILES |
CCCC[C@H](C(F)(F)F)O |
规范 SMILES |
CCCCC(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


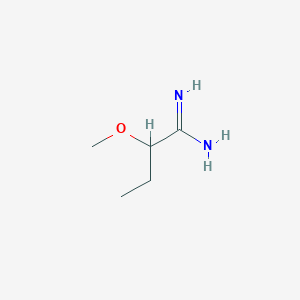
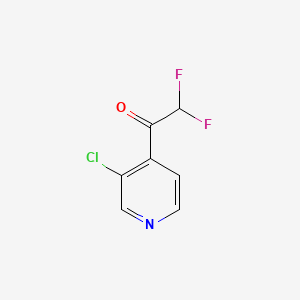
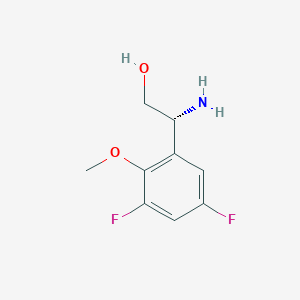
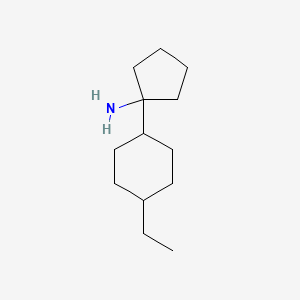

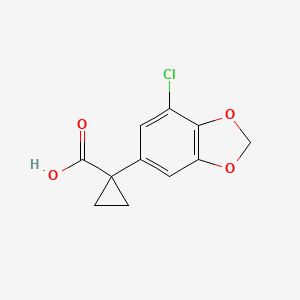
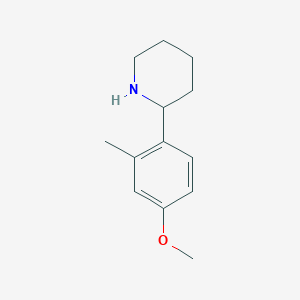
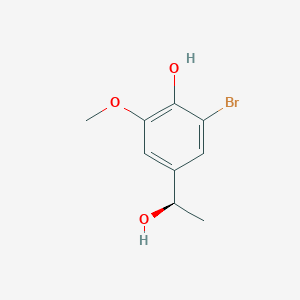
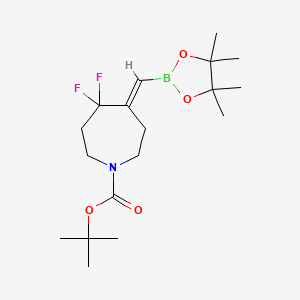
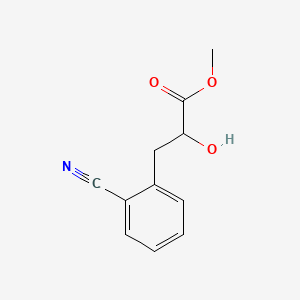
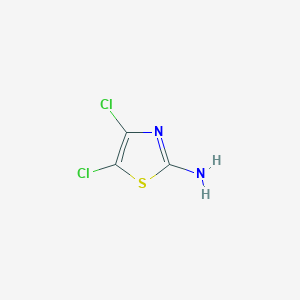
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
